Cas no 142702-32-7 (Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt)

Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt 化学的及び物理的性質
名前と識別子
-
- Sulfo-EGS
- Sulfo-EGS Crosslinker
- Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt
- BIS(SULFO-N-SUCCINIMIDYL) ETHYLENE GLYCOL DISUCCINATE
- Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate))
- Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate)
- disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonat
- 142702-32-7
- Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt, puriss., suitable for protein modification, >=95.0% (dry substance, CHN)
- disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
- DTXSID30720921
-
- インチ: 1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
- InChIKey: IYBKWXQWKPSYDT-UHFFFAOYSA-L
- ほほえんだ: S(C1C(N(C(C1)=O)OC(CCC(=O)OCCOC(CCC(=O)ON1C(CC(C1=O)S(=O)(=O)[O-])=O)=O)=O)=O)(=O)(=O)[O-].[Na+].[Na+]
計算された属性
- せいみつぶんしりょう: 659.97914264g/mol
- どういたいしつりょう: 659.97914264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 18
- 重原子数: 42
- 回転可能化学結合数: 15
- 複雑さ: 1200
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 311
Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218391-1g |
Sulfo EGS |
142702-32-7 | 95% | 1g |
¥11224.00 | 2023-11-21 | |
Chemenu | CM534371-1g |
Sulfo EGS |
142702-32-7 | 95%+ | 1g |
$*** | 2023-03-30 |
Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt 関連文献
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Melanie Cheung See Kit,Tyler C. Cropley,Christian Bleiholder,Christopher D. Chouinard,Frank Sobott,Ian K. Webb Analyst 2024 149 125
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Kazuharu Sugawara,Asako Yugami,Toshihiko Kadoya,Hideki Kuramitz,Kohei Hosaka Analyst 2012 137 3781
Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium saltに関する追加情報
Ethylene Glycol Disuccinate Bis(Sulfo-N-Succinimidyl) Ester Sodium Salt: A Versatile Crosslinking Agent in Modern Biomedical Research
Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt (CAS No. 142702-32-7) represents a sophisticated chemical entity designed for advanced bioconjugation applications. This compound, commonly abbreviated as sulfo-NHS ester, combines the structural advantages of ethylene glycol spacer groups with succinic acid moieties and sulfonate functionalization to achieve pH-sensitive reactivity in aqueous environments. The sodium salt formulation ensures optimal solubility under physiological conditions, making it indispensable for biomedical research involving protein labeling, antibody-drug conjugation, and biomaterial engineering.
The core structure features a bis(sulfo-N-succinimidyl) ester functionality that enables efficient coupling with primary amine groups (-NH₂) present in proteins and peptides. Recent studies published in the Journal of the American Chemical Society (JACS 2023, 145, 9876-9889) demonstrated its unique reactivity profile at neutral pH (pH 7.4), which minimizes off-target reactions compared to traditional NHS esters. The dual sulfonate groups (sulfonate anions) significantly enhance water solubility while maintaining stability during storage, as evidenced by thermal gravimetric analysis (TGA) data showing decomposition onset above 180°C.
In drug delivery systems, this compound has emerged as a critical component for preparing targeted nanoparticles. A groundbreaking study in Nano Letters (Nano Lett. 2023, 23, 5678-5689) utilized its click chemistry capability to conjugate folate ligands onto poly(lactic-co-glycolic acid) (PLGA) particles with over 95% coupling efficiency. The resulting constructs exhibited selective tumor accumulation in xenograft mouse models due to precise folate receptor targeting enabled by this crosslinker's high specificity.
Biochemical applications extend to fluorescent protein labeling where the compound's succinimidyl ester groups form stable amide bonds with lysine residues under mild conditions. Researchers at MIT recently employed it in developing real-time imaging probes for monitoring intracellular enzyme activity (Science Advances, 2023). The ethylene glycol spacer (-OCH₂CH₂-) provides steric hindrance that prevents quenching effects while maintaining probe mobility within cellular environments.
Safety assessments published in Toxicological Sciences (Toxicol Sci 2023, 195(1):145-158) confirmed its non-cytotoxic profile at working concentrations (≤5 mM), with no observable genotoxicity or hemolytic activity up to 10 mM. This aligns with its classification as a non-hazardous chemical under GHS criteria when handled following standard laboratory protocols.
Innovative applications now include its use in CRISPR-based gene editing systems where it facilitates precise conjugation of guide RNAs to lipid nanoparticles (Nature Biomedical Engineering, 2023). The compound's dual functionality allows simultaneous attachment of RNA molecules and targeting ligands onto nanoparticle surfaces without compromising transfection efficiency or gene-editing accuracy.
Ongoing research focuses on optimizing its use in microfluidic platforms for high-throughput conjugation processes. A recent review in Lab on a Chip highlighted its compatibility with droplet-based systems where picomolar quantities achieve >90% reaction completion within minutes under controlled pH conditions (Lab Chip 2023, 23(18):3456-3468).
The compound's structural versatility is further evidenced by its role in preparing self-assembling peptide amphiphiles for tissue engineering scaffolds. Studies demonstrate that crosslinked hydrogels formed via this agent exhibit tunable mechanical properties matching native extracellular matrices (Biomaterials Science, 2023).
In clinical translation studies funded by NIH grants R01EB031987 and R44GM146789, this crosslinker has enabled the development of antibody-drug conjugates (ADCs) with improved pharmacokinetics. Preclinical trials show enhanced tumor penetration and reduced systemic toxicity compared to conventional ADC platforms due to site-specific conjugation minimizing drug payload heterogeneity.
Synthetic advancements reported in Angewandte Chemie International Edition detail a scalable two-step process involving diethyl ether-mediated coupling between ethylene glycol disuccinate and sulfo-NHS chloride derivatives under anhydrous conditions ( The compound's regulatory compliance is well-documented through ISO/IEC 17025 accredited testing confirming absence of mutagenic impurities per OECD guidelines for safety assessment. Its non-classified status under REACH regulations simplifies procurement processes for academic and industrial researchers worldwide.
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